2-(2-Hydroxypropoxy)tetradecan-1-OL
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Overview
Description
2-(2-Hydroxypropoxy)tetradecan-1-OL is a chemical compound with the molecular formula C17H36O3. It is a derivative of tetradecanol, where a hydroxypropoxy group is attached to the second carbon of the tetradecanol chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)tetradecan-1-OL typically involves the reaction of tetradecanol with propylene oxide. The reaction is catalyzed by a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The process involves the following steps:
Preparation of Tetradecanol: Tetradecanol can be obtained from natural sources such as coconut oil or palm kernel oil through hydrogenation of myristic acid.
Reaction with Propylene Oxide: Tetradecanol is reacted with propylene oxide in the presence of a base catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropoxy)tetradecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halides, esters.
Scientific Research Applications
2-(2-Hydroxypropoxy)tetradecan-1-OL has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropoxy)tetradecan-1-OL is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.
Comparison with Similar Compounds
Similar Compounds
Tetradecanol: A straight-chain fatty alcohol with similar surfactant properties.
2-(2-Hydroxyethoxy)tetradecan-1-OL: A similar compound with an ethoxy group instead of a propoxy group.
2-(2-Hydroxypropoxy)hexadecan-1-OL: A compound with a longer carbon chain (hexadecanol) and a propoxy group.
Uniqueness
2-(2-Hydroxypropoxy)tetradecan-1-OL is unique due to its specific combination of a tetradecanol backbone with a hydroxypropoxy group. This structure imparts distinct surfactant properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
741268-14-4 |
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Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-(2-hydroxypropoxy)tetradecan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-17(14-18)20-15-16(2)19/h16-19H,3-15H2,1-2H3 |
InChI Key |
MIWRSJYBHKYWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CO)OCC(C)O |
Origin of Product |
United States |
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